![molecular formula C21H17ClFN5O2S B2823762 N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide CAS No. 894038-12-1](/img/structure/B2823762.png)
N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide” is a compound that falls under the category of heterocyclic compounds, which are known to play significant roles in modern pesticide industry . Compounds containing a pyrazole or pyrazolone nucleus have been reported to show a broad spectrum of biological activity including antimicrobial, anti-cyclooxygenase, anti-convulsant, antitubercular, antitumor, anti-inflammatory, analgesic, antidiabetic, and antipsychotic .
Synthesis Analysis
The synthesis of a series of novel 5-aryl(heteryl)idene- and 5-aminomethylidene derivatives of thiazolo[3,2-b][1,2,4]triazole-6(5 H)-one has been achieved . The synthetic pathway for 5-aminomethylidene-thiazolo[3,2-b][1,2,4]triazole-6(5 H)-ones was confirmed using X-ray analysis .Chemical Reactions Analysis
The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum of compounds showed two singlet peaks assigned to the 1,2,4-triazole ring .Physical And Chemical Properties Analysis
The structures of the derivatives were confirmed by the 1H-NMR, 13C-NMR, 2D NMR, and LC-MS . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The synthesis and structural characterization of compounds related to the given chemical structure involve the creation of isostructural materials with potential biological activities. For instance, Kariuki et al. (2021) synthesized compounds demonstrating structural similarities and determined their configurations through single crystal diffraction, revealing their planar nature apart from certain groups oriented perpendicularly to the molecule's main plane. This research underlines the significance of structural analysis in understanding the physical properties and potential applications of such compounds (Kariuki, B. F. Abdel-Wahab, & G. El‐Hiti, 2021).
Antimicrobial and Antifungal Activities
Several studies have focused on the antimicrobial and antifungal potentials of compounds within this chemical class. For example, Bhat and Holla (2004) reported on the synthesis of 1,2,4-Triazolo[3,4-b]thiazole derivatives and their antimicrobial activity, highlighting a novel multi-component reaction for efficient production and potential applications in combating bacterial and fungal strains (Bhat & S. Holla, 2004).
Anti-inflammatory and Analgesic Properties
Research has also explored the anti-inflammatory and analgesic properties of related compounds. Alam et al. (2010) designed and synthesized thiazolo[3,2-a]pyrimidine derivatives, demonstrating significant anti-inflammatory and antinociceptive activities, which indicates potential therapeutic applications in pain and inflammation management (Alam, S. Khan, N. Siddiqui, & W. Ahsan, 2010).
Antioxidant and Anticancer Effects
The investigation into the antioxidant and anticancer activities of compounds structurally similar to the query molecule has shown promising results. Sunil et al. (2010) evaluated the in vitro antioxidant property of triazolo-thiadiazoles, demonstrating potent effects against HepG2 cells, indicating their potential as anticancer agents (Sunil, A. Isloor, P. Shetty, K. Satyamoorthy, & A. S. B. Prasad, 2010).
Wirkmechanismus
Target of Action
The compound, also known as “N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide”, is a derivative of the 1,2,4-triazolo[3,2-b][1,3]thiazine scaffold . Compounds with this scaffold have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . .
Mode of Action
Compounds with a similar 1,2,4-triazolo[3,2-b][1,3]thiazine scaffold have been found to exhibit diverse pharmacological activities . These activities are likely due to the ability of the scaffold to make specific interactions with different target receptors .
Biochemical Pathways
Compounds with a similar 1,2,4-triazolo[3,2-b][1,3]thiazine scaffold have been found to exhibit diverse pharmacological activities , suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with a similar 1,2,4-triazolo[3,2-b][1,3]thiazine scaffold .
Result of Action
Compounds with a similar 1,2,4-triazolo[3,2-b][1,3]thiazine scaffold have been found to exhibit diverse pharmacological activities , suggesting that they may have multiple molecular and cellular effects.
Eigenschaften
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(3-fluoro-4-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN5O2S/c1-12-2-7-15(10-17(12)23)25-20(30)19(29)24-9-8-16-11-31-21-26-18(27-28(16)21)13-3-5-14(22)6-4-13/h2-7,10-11H,8-9H2,1H3,(H,24,29)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBSNJRMYIHDOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

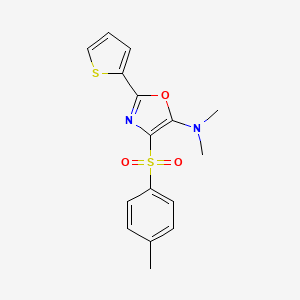
![Methyl 6-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2823680.png)
![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-methoxyphenyl)methanone oxalate](/img/structure/B2823681.png)
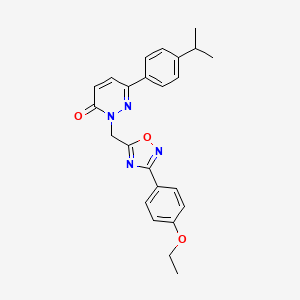
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2823685.png)
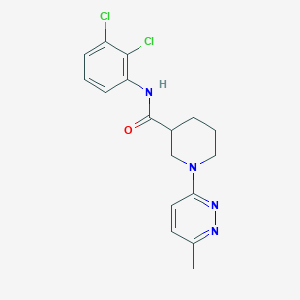
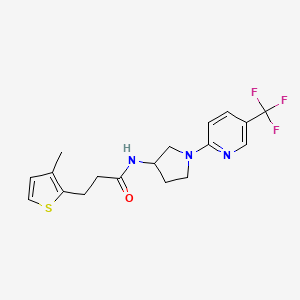
![5-methyl-7-(3-nitrophenyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2823692.png)

![N-cyclohexyl-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2823697.png)
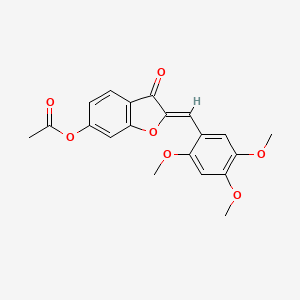
![7-(tert-butyl)-4-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2823699.png)
![2-[4-(2-Methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2823700.png)
![N'-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]-2-hydroxybenzohydrazide](/img/structure/B2823701.png)